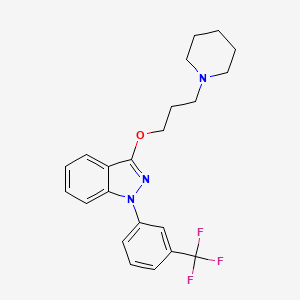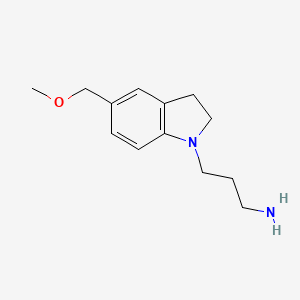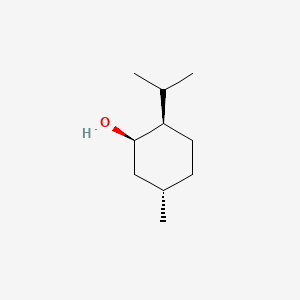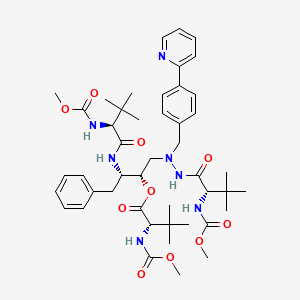
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is a derivative of Atazanavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is of interest due to its potential modifications that could enhance its pharmacokinetic properties or reduce side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester typically involves the esterification of Atazanavir with N-methoxycarbonyl-L-tert-leucine. The reaction conditions may include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, which might affect the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
科学的研究の応用
Chemistry: As a model compound for studying esterification reactions and the effects of structural modifications on chemical properties.
Biology: For investigating the biological activity of modified antiretroviral compounds.
Medicine: As a potential therapeutic agent with improved pharmacokinetic properties compared to Atazanavir.
Industry: In the development of new pharmaceuticals and the optimization of drug synthesis processes.
作用機序
The mechanism of action of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester would likely be similar to that of Atazanavir, which inhibits the HIV protease enzyme, preventing the maturation of viral particles. The ester modification might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
類似化合物との比較
Similar Compounds
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: Another protease inhibitor used in combination with ritonavir.
Uniqueness
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is unique due to its ester modification, which could confer distinct pharmacokinetic properties compared to other protease inhibitors. This modification might enhance its stability, solubility, or bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C46H65N7O10 |
|---|---|
分子量 |
876.0 g/mol |
IUPAC名 |
[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl] (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C46H65N7O10/c1-44(2,3)35(49-41(57)60-10)38(54)48-33(26-29-18-14-13-15-19-29)34(63-40(56)37(46(7,8)9)51-43(59)62-12)28-53(52-39(55)36(45(4,5)6)50-42(58)61-11)27-30-21-23-31(24-22-30)32-20-16-17-25-47-32/h13-25,33-37H,26-28H2,1-12H3,(H,48,54)(H,49,57)(H,50,58)(H,51,59)(H,52,55)/t33-,34-,35+,36+,37+/m0/s1 |
InChIキー |
XZYOTUXLJJSYCJ-QQVMGQLUSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)OC(=O)[C@H](C(C)(C)C)NC(=O)OC)NC(=O)OC |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)OC(=O)C(C(C)(C)C)NC(=O)OC)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


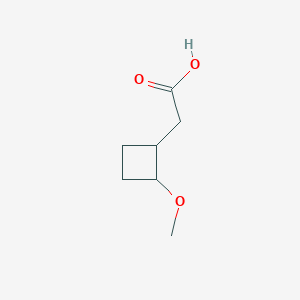
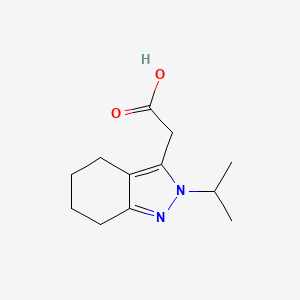
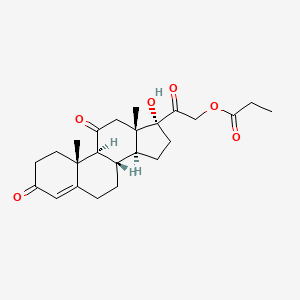

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
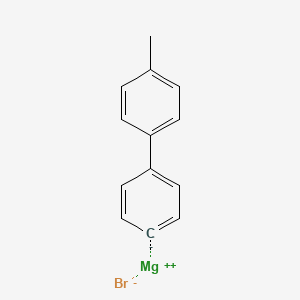
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
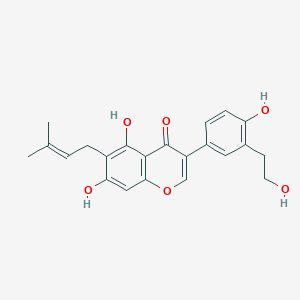
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
